molecular formula C15H22N2O4 B2528410 4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid CAS No. 1037784-80-7

4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid

Cat. No. B2528410
CAS RN: 1037784-80-7
M. Wt: 294.351
InChI Key: KINPPSXEKPWCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic precursors. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was achieved through a series of reactions confirmed by IR, (^1)H NMR, and single crystal X-ray diffraction studies . Although the exact synthesis route for 4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid is not provided, similar methodologies could potentially be applied, with adjustments for the different substituents on the aromatic ring and the side chain.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. The compound 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid had its structure confirmed by X-ray diffraction, and its vibrational wavenumbers were computed using HF and DFT methods . These techniques could be applied to determine the molecular structure of 4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid, providing insights into its geometric parameters and electronic configuration.

Chemical Reactions Analysis

The related compounds have been shown to undergo various chemical reactions. For example, methyl 2-benzoylamino-3-oxobutanoate was prepared from hippuric acid and subsequently reacted with hydrazines to yield pyrazolone derivatives . This indicates that the core structure of the oxobutanoic acid derivatives can be versatile in chemical transformations, suggesting that 4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid could also participate in similar reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid can be inferred from spectroscopic data and computational studies. The NH stretching frequency observed in the IR spectrum of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was red-shifted, indicating a weakening of the NH bond . Additionally, the first hyperpolarizability, infrared intensities, and molecular electrostatic potential maps were reported, which are important for understanding the reactivity and interaction of the molecule with other chemical entities. These analyses could be indicative of the behavior of 4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid in various environments.

Scientific Research Applications

Synthesis and Optical Properties for Molecular Diagnosis

A novel compound closely related to 4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid was synthesized for use as a fluorescent probe for β-amyloids, demonstrating high binding affinities toward Aβ(1–40) aggregates in vitro. This suggests potential applications in the molecular diagnosis of Alzheimer’s disease by providing a powerful fluorescent probe for identifying β-amyloid aggregates, a hallmark of the disease (Fa et al., 2015).

Environmental Monitoring and Analytical Chemistry

In the domain of environmental science and analytical chemistry, derivatives of 4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid have been developed for sensitive detection and monitoring of pesticides in agricultural samples. A study developed a sensitive ELISA method for analyzing organophosphorous insecticide residues in fruit, leveraging the chemical structure for creating specific detection assays. This indicates its utility in enhancing food safety and environmental monitoring by providing a convenient and reliable tool for pesticide residue detection in agricultural products (Zhang et al., 2008).

Drug Synthesis and Pharmaceutical Research

In pharmaceutical research, compounds structurally related to 4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid have been synthesized for various therapeutic applications. For instance, derivatives have been explored for their potential as allosteric modifiers of hemoglobin, aiming to decrease the oxygen affinity of human hemoglobin A. This research could lead to novel therapeutic agents for conditions requiring modulation of oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

Biochemistry and Plant Science

Betalains, vacuolar pigments with a nitrogenous core structure, have been studied extensively for their chemistry and biochemistry, highlighting the role of related compounds in plant pigment synthesis. This research is significant for understanding pigment biosynthesis pathways and for applications in food coloring and antioxidants, showcasing the diverse applications of compounds with similar structures in plant science and nutraceuticals (Khan & Giridhar, 2015).

properties

IUPAC Name

4-(2,4-dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-10-4-5-12(11(2)8-10)17-14(19)9-13(15(20)21)16-6-3-7-18/h4-5,8,13,16,18H,3,6-7,9H2,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINPPSXEKPWCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.